Cas no 7287-81-2 (1-(3-Methylphenyl)ethanol)

1-(3-Methylphenyl)ethanol is a chiral secondary alcohol with the molecular formula C9H12O, featuring a methyl-substituted phenyl group. This compound is of interest in organic synthesis due to its potential as a building block for pharmaceuticals, fragrances, and specialty chemicals. Its structure allows for selective functionalization at both the hydroxyl group and the aromatic ring, enabling diverse derivatization pathways. The presence of the methyl group at the meta position influences reactivity and steric effects, making it useful in asymmetric synthesis and catalytic applications. The compound is typically handled under standard laboratory conditions, requiring protection from moisture and oxidation to maintain purity. Its stability and versatility make it a valuable intermediate in fine chemical production.
1-(3-Methylphenyl)ethanol structure
1-(3-Methylphenyl)ethanol structure
Product Name:1-(3-Methylphenyl)ethanol
CAS No:7287-81-2
MF:C9H12O
MW:136.190982818604
MDL:MFCD00046635
CID:578736
PubChem ID:110952
Update Time:2025-09-27

1-(3-Methylphenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a,3-dimethyl-
    • 1-(3-methylphenyl)ethanol
    • Α-3-DIMETHYLBENZYL ALCOHOL
    • alpha-3-Dimethylbenzyl alcohol
    • 1-(m-Tolyl)ethanol
    • 1-(3-Methylphenyl)ethanol
    • MDL: MFCD00046635
    • Inchi: 1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3
    • InChI Key: SPNHUMWMKXWVIU-UHFFFAOYSA-N
    • SMILES: OC(C)C1C=CC=C(C)C=1

Experimental Properties

  • Density: 0.9974
  • Boiling Point: 210.48°C (rough estimate)
  • Refractive Index: 1.5240

1-(3-Methylphenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 50.00 2022-06-03
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Additional information on 1-(3-Methylphenyl)ethanol

Professional Introduction to 1-(3-Methylphenyl)ethanol (CAS No. 7287-81-2)

1-(3-Methylphenyl)ethanol, chemically identified by the CAS number 7287-81-2, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a phenethyl alcohol structure, has garnered considerable attention due to its versatile applications and potential in drug development. The presence of a methyl group on the phenyl ring and the ethanol side chain contributes to its unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 1-(3-Methylphenyl)ethanol consists of a benzene ring substituted with a methyl group at the 3-position and an ethanol functional group attached to the 1-position. This specific arrangement imparts distinct reactivity and interaction capabilities, which are exploited in medicinal chemistry for designing novel therapeutic agents. The compound's ability to participate in various organic transformations, such as esterification, etherification, and oxidation reactions, makes it a cornerstone in synthetic protocols.

In recent years, 1-(3-Methylphenyl)ethanol has been extensively studied for its role in the development of pharmacophores targeting neurological and cardiovascular diseases. Researchers have leveraged its structural framework to create derivatives with enhanced pharmacological profiles. For instance, modifications at the phenethyl alcohol moiety have led to the discovery of compounds with potential applications in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound's interaction with biological targets like enzymes and receptors has been meticulously investigated, revealing promising avenues for therapeutic intervention.

The synthesis of 1-(3-Methylphenyl)ethanol typically involves Friedel-Crafts alkylation followed by reduction or direct hydroxylation steps. Advanced synthetic methodologies, including catalytic hydrogenation and enzymatic biotransformation, have been employed to optimize yield and purity. These methods align with contemporary green chemistry principles, emphasizing sustainability and minimal environmental impact. The compound's synthesis has been refined to ensure scalability for industrial applications, where it serves as a key precursor in manufacturing high-value pharmaceuticals.

One of the most compelling aspects of 1-(3-Methylphenyl)ethanol is its role in designing selective modulators of central nervous system (CNS) receptors. Studies have demonstrated that derivatives of this compound exhibit potent activity at serotonin receptors, which are implicated in mood regulation and anxiety disorders. By fine-tuning the substitution pattern on the phenyl ring, researchers have developed molecules that exhibit high selectivity for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), thereby minimizing side effects associated with non-selective agents.

Moreover, 1-(3-Methylphenyl)ethanol has found utility in developing novel cardiovascular therapeutics. Its structural features allow it to interact with targets involved in lipid metabolism and blood pressure regulation. Preclinical studies have indicated that certain derivatives can modulate cholesterol levels and enhance endothelial function, offering potential benefits in managing hyperlipidemia and hypertension. These findings underscore the compound's significance as a scaffold for drug discovery in cardiovascular medicine.

The pharmacokinetic properties of 1-(3-Methylphenyl)ethanol derivatives have also been thoroughly examined. Researchers have focused on optimizing bioavailability and metabolic stability through structural modifications. Techniques such as computer-aided molecular design (CAMD) and high-throughput screening (HTS) have been employed to identify lead compounds with favorable pharmacokinetic profiles. These efforts are critical for translating laboratory discoveries into viable clinical candidates.

Recent advancements in computational chemistry have further enhanced the understanding of 1-(3-Methylphenyl)ethanol's interactions with biological systems. Molecular docking simulations and quantum mechanical calculations have provided insights into binding affinities and mechanistic pathways. These computational tools complement experimental approaches, enabling rapid screening of large chemical libraries for hits with promising therapeutic potential.

The regulatory landscape for compounds like 1-(3-Methylphenyl)ethanol is stringent but well-defined, ensuring that all pharmaceutical applications meet rigorous safety and efficacy standards. Manufacturers must adhere to guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with these regulations is essential for ensuring patient safety and fostering public trust in new drug developments.

In conclusion, 1-(3-Methylphenyl)ethanol (CAS No. 7287-81-2) represents a vital component in modern pharmaceutical research and development. Its unique structural features enable diverse applications across multiple therapeutic areas, particularly in neurological and cardiovascular diseases. Ongoing research continues to uncover new possibilities for leveraging this compound as a scaffold for innovative drug design. As synthetic methodologies evolve and computational tools become more sophisticated, the potential applications of 1-(3-Methylphenyl)ethanol are expected to expand further.

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